5-Phenyl-1,4-oxazepane 5-Phenyl-1,4-oxazepane
Brand Name: Vulcanchem
CAS No.: 933705-70-5
VCID: VC3075627
InChI: InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2
SMILES: C1COCCNC1C2=CC=CC=C2
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

5-Phenyl-1,4-oxazepane

CAS No.: 933705-70-5

Cat. No.: VC3075627

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-1,4-oxazepane - 933705-70-5

Specification

CAS No. 933705-70-5
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 5-phenyl-1,4-oxazepane
Standard InChI InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2
Standard InChI Key KNDDKASDDMIEGY-UHFFFAOYSA-N
SMILES C1COCCNC1C2=CC=CC=C2
Canonical SMILES C1COCCNC1C2=CC=CC=C2

Introduction

Structural Characteristics

Molecular Properties

5-Phenyl-1,4-oxazepane belongs to the broader family of oxazepane derivatives. Based on structural analysis of related compounds, we can establish its fundamental molecular properties. While the exact compound is not directly described in the search results, related compounds such as 5-Phenyl-3-(o-tolyl)-1,4-oxazepane provide useful reference points for understanding its likely properties .

Conformational Analysis

Seven-membered rings like those in 1,4-oxazepanes exhibit significant spatial flexibility leading to multiple possible conformational states. Research on related oxazepane derivatives indicates that these scaffolds typically exist in energetically favorable chair conformations . This conformational preference influences the three-dimensional presentation of functional groups, which is crucial for biological activity and molecular recognition.

Comparison with Related Compounds

Table 1 presents a comparison of 5-Phenyl-1,4-oxazepane with structurally related compounds found in the research literature.

Table 1: Structural Comparison of 5-Phenyl-1,4-oxazepane with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
5-Phenyl-1,4-oxazepaneC₁₃H₁₇NO (estimated)~203 (estimated)Phenyl group at position 5-
5-Phenyl-3-(o-tolyl)-1,4-oxazepaneC₁₈H₂₁NO267.4Phenyl at position 5, o-tolyl at position 3
2-Phenyl-1,4-oxazepane hydrochlorideC₁₁H₁₆ClNO213.70Phenyl group at position 2, HCl salt
(5R)-1,4-Oxazepane-5-carboxylic acidC₇H₁₃NO₃ (estimated)~159 (estimated)Carboxylic acid group at position 5

Synthesis Methodologies

Polymer-Supported Synthesis

A significant synthetic approach for 1,4-oxazepane derivatives involves polymer-supported methods. Králová et al. have reported a synthesis strategy using Fmoc-HSe(TBDMS)-OH immobilized on Wang resin, which undergoes reactions with nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones . This method could potentially be adapted for the synthesis of 5-Phenyl-1,4-oxazepane by selecting appropriate precursors and reaction conditions.

Stereochemical Considerations

The synthesis of 1,4-oxazepane derivatives often presents challenges regarding stereoselectivity. Research on related compounds indicates that the formation of stereogenic centers can result in mixtures of diastereomers with varying ratios . Control of stereochemistry during synthesis is crucial for developing compounds with defined three-dimensional structures for biological applications.

Table 2: Synthesis Parameters for 1,4-Oxazepane Derivatives

Synthetic ApproachKey ReagentsReaction ConditionsStereochemical OutcomePotential Application to 5-Phenyl-1,4-oxazepaneReference
Polymer-supported synthesisFmoc-HSe(TBDMS)-OH, nitrobenzenesulfonyl chlorides, 2-bromoacetophenonesTFA/Et₃SiH/CH₂Cl₂ (10:1:9), 30 min, rtMixture of C2 R,S diastereomersCould be modified to introduce phenyl at position 5
TFA-mediated cyclizationN-phenacyl sulfonamidesTFA, triethylsilaneVariable regioselectivity based on substituentsPotentially applicable with phenyl-containing precursors
Functional group transformationReduced oxazepane precursorsH₂, Pd/C or PtO₂, IPA, 24h, rtPreservation of stereocentersPost-synthesis modification to introduce phenyl group

Structural Characterization

Analytical Techniques

Comprehensive structural characterization of 1,4-oxazepane derivatives typically employs multiple analytical methods. Based on research on related compounds, the following techniques would be essential for characterizing 5-Phenyl-1,4-oxazepane:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about 1,4-oxazepane derivatives. Studies on related compounds utilize a comprehensive suite of NMR techniques, including ¹H, ¹³C{¹H}, APT, ¹H–¹H COSY, ¹H–¹H NOESY, ¹H–¹³C HMQC, ¹H–¹³C HMBC, and ¹H–¹⁵N HMBC . These methods collectively enable the complete assignment of proton, carbon, and nitrogen signals, confirming the molecular constitution and conformation.

For 5-Phenyl-1,4-oxazepane, key NMR features would likely include characteristic signals from the seven-membered oxazepane ring and distinctive patterns from the phenyl substituent. The coupling constants between adjacent protons would provide valuable information about the conformation of the oxazepane ring.

Mass Spectrometry and Other Techniques

Mass spectrometry would be crucial for confirming the molecular formula and weight of 5-Phenyl-1,4-oxazepane. Additionally, techniques such as infrared spectroscopy, X-ray crystallography (for crystalline forms), and chromatographic methods would provide complementary data to establish the structure and purity of the compound.

Structural FeaturePotential Influence on PropertiesPossible Biological SignificanceReference
Seven-membered oxazepane ringConformational flexibility, hydrogen bonding through N and O atomsRecognition by biological receptors
Phenyl substituent at position 5Increased lipophilicity, π-stacking interactionsEnhanced binding to hydrophobic pockets in proteins ,
Stereochemistry at position 5Defined three-dimensional orientationStereospecific biological recognition

Research Challenges and Future Directions

Synthetic Challenges

Current challenges in the synthesis of phenyl-substituted 1,4-oxazepanes include:

  • Achieving stereoselective synthesis with defined configuration at stereogenic centers

  • Controlling regioselectivity during ring formation

  • Developing efficient synthetic routes with high yields and purity

Research on related 1,4-oxazepane derivatives has shown that substituent effects significantly influence reaction outcomes . For 5-Phenyl-1,4-oxazepane, optimization of synthetic strategies would need to address these challenges specifically.

Future Research Opportunities

Potential areas for future research on 5-Phenyl-1,4-oxazepane include:

  • Development of improved synthetic methodologies with stereochemical control

  • Comprehensive structure-activity relationship studies

  • Investigation of biological activity in relevant therapeutic areas

  • Exploration of derivatization strategies to enhance pharmacological properties

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